molecular formula C19H20N4O B15104749 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B15104749
M. Wt: 320.4 g/mol
InChI Key: QJNLKDWQNVSXGO-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a phenyl group, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the pyridine moiety: This step involves the reaction of the pyrazole derivative with pyridine-3-carboxaldehyde under basic conditions.

    Final coupling: The final step involves coupling the intermediate with isopropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridine moiety.

    1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Has the pyridine moiety at a different position.

    1-phenyl-3-(propan-2-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide: Has the pyridine moiety at a different position.

Uniqueness

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the pyridine moiety, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-14(2)17-11-18(23(22-17)16-8-4-3-5-9-16)19(24)21-13-15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24)

InChI Key

QJNLKDWQNVSXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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